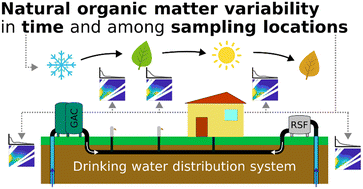Source to tap investigation of natural organic matter in non-disinfected drinking water distribution systems†
Environmental Science: Water Research & Technology Pub Date: 2023-10-02 DOI: 10.1039/D3EW00280B
Abstract
Despite being reduced by treatment, natural organic matter (NOM) is ubiquitous in drinking water distribution systems (DWDSs) from sources to consumers' taps where it can potentially have negative impacts on drinking water quality. While a few studies have investigated its behaviour in disinfected and NOM-rich DWDSs, its dynamics in non-disinfected systems, characterized by low NOM content, have not yet been explored. In this study, we monitored the NOM variations occurring between groundwater sources and consumers' taps of a non-disinfected DWDS, including three drinking water treatment plants, using both fluorescence and absorbance, selected due to their increasing adoption by water utilities. PARAFAC analysis of fluorescence data, combined with absorbance indices, highlighted how NOM characteristics in groundwater vary due to the combination of multiple factors (e.g., well depth, pumping rate), especially in the case of shallower aquifers. The treatment processes display different effects on NOM when monitored by fluorescence and absorbance, due to the differences among fluorophores and between fluorescent and chromophoric molecules. Variations of the NOM characteristics between the treatment plant outlets and sampling locations within the network were detected only in few locations, suggesting the importance of the processes occurring in specific sections of the network and the last meter before consumption. These findings highlight the overall stability of water quality within non-disinfected NOM-poor DWDSs, but they stress the importance of (i) properly selecting the analytical method to be used for monitoring and (ii) localized water quality variations mainly related to pipe materials, suggesting several implications for DWDS monitoring and management.


Recommended Literature
- [1] Renaissance of immobilized catalysts. New types of polymer-supported catalysts, ‘microencapsulated catalysts’, which enable environmentally benign and powerful high-throughput organic synthesis
- [2] Polyphenol-rich apple (Malus domestica L.) peel extract attenuates arsenic trioxide induced cardiotoxicity in H9c2 cells via its antioxidant activity†
- [3] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†
- [4] Antioxidant properties of flavonoid derivatives and their hepatoprotective effects on CCl4 induced acute liver injury in mice†
- [5] CF3+ and CF2H+: new reagents for n-alkane determination in chemical ionisation reaction mass spectrometry†
- [6] Contents list
- [7] Controlling the self-assembly and optical properties of gold nanoclusters and gold nanoparticles biomineralized with bovine serum albumin†
- [8] Effect of sodium dodecyl sulphate and Brij-35 on the analysis of sulphonamides in physiological samples using direct injection and acetonitrile gradients
- [9] Tunable photoluminescence and magnetic properties of Dy3+ and Eu3+ doped GdVO4 multifunctional phosphors
- [10] Orange red-emitting carbon dots for enhanced colorimetric detection of Fe3+

Journal Name:Environmental Science: Water Research & Technology
Research Products
-
CAS no.: 156779-05-4
-
CAS no.: 1467-16-9









